4,4-dibromo-3-phenylisoxazol-5(4H)-one
Description
Structure
3D Structure
Properties
CAS No. |
61656-38-0 |
|---|---|
Molecular Formula |
C9H5Br2NO2 |
Molecular Weight |
318.95 g/mol |
IUPAC Name |
4,4-dibromo-3-phenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C9H5Br2NO2/c10-9(11)7(12-14-8(9)13)6-4-2-1-3-5-6/h1-5H |
InChI Key |
IILXAWSHWIMCCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=O)C2(Br)Br |
Origin of Product |
United States |
Mechanistic Investigations of Bromination and Subsequent Transformations of Isoxazolones
Reaction Pathways of Electrophilic Bromination on Isoxazole (B147169) Rings
The electrophilic bromination of isoxazoles is a fundamental reaction in the synthesis of various halogenated heterocyclic compounds. The process is characterized by an electrophilic attack on the electron-rich isoxazole ring, with the regioselectivity of the substitution being influenced by both the inherent electronic properties of the ring and the nature of the substituents it carries. For isoxazole itself, electrophilic substitution, such as bromination, preferentially occurs at the C4 position. isasbharat.in The deactivating effect of the annular nitrogen atom makes isoxazole less reactive than heterocycles like furan and pyridine in electrophilic substitutions. isasbharat.in
The kinetics of the bromination of isoxazole with molecular bromine in an aqueous medium have been shown to follow second-order kinetics. isasbharat.in This kinetic data is crucial for understanding the reaction mechanism and optimizing conditions for desired product formation. isasbharat.in
Formation and Role of Bromonium Ion Intermediates
A key mechanistic feature in the bromination of the isoxazole ring system is the formation of a bromonium ion intermediate. nih.govrsc.org This three-membered ring intermediate arises from the electrophilic addition of a bromine species across the double bond of the isoxazole ring. The formation of this intermediate is a critical step that dictates the stereochemical outcome of subsequent reactions. nih.gov
In the synthesis of 4-bromo-spiro-isoxazolines, the bromination of an isoxazole precursor containing a pendant alcohol or carboxylic acid leads to a bromonium ion. nih.gov This intermediate is not typically isolated but plays a pivotal role in the reaction cascade. The subsequent intramolecular attack by the nucleophilic pendant group proceeds in a stereoselective manner. X-ray crystal data has provided evidence for an anti-intramolecular attack of the nucleophile relative to the bromine atom, resulting in a specific stereochemical relationship between the newly formed spirocyclic ring oxygen and the bromine atom. nih.gov This stereocontrol is attributed to the steric hindrance imposed by the large bromine atom, which directs the incoming nucleophile to the opposite face of the ring. nih.gov
The bromonium ion can be attacked directly by a neighboring nucleophile or it can be opened by the lone pair of electrons on the neighboring oxygen atom, leading to an oxonium ion, which then undergoes cyclization. nih.govrsc.org
Arenium Ion Mechanism in Isoxazole Bromination
The bromination of isoxazole is classified as an electrophilic aromatic substitution reaction, which typically proceeds through an arenium ion mechanism, also known as a σ-complex. isasbharat.innih.gov This mechanism involves two main steps:
Formation of the Arenium Ion: The electrophile (in this case, a bromine species) attacks the π-electron system of the isoxazole ring, leading to the formation of a resonance-stabilized carbocation known as an arenium ion. The formation of this intermediate is generally the rate-determining step because it involves the temporary loss of aromaticity. nih.gov
Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the final substituted product. dalalinstitute.com
For isoxazole, electrophilic attack at the C4 position leads to the formation of 4-bromoisoxazole. isasbharat.in The stability of the intermediate arenium ion is a key factor in determining the regioselectivity of the reaction. Substituents on the isoxazole ring can influence the stability of the arenium ion and thus direct the position of bromination. nih.gov Factors that stabilize the positive charge in the arenium ion will also stabilize the transition state leading to it, thereby favoring the reaction. nih.gov While the arenium ion model is widely accepted for electrophilic aromatic substitutions, some studies on other aromatic systems suggest that under certain conditions, particularly in nonpolar solvents, the reaction may proceed via a concerted one-stage transition state without the formation of a distinct arenium ion intermediate. nih.govresearchgate.net
Stereoelectronic Effects Directing Bromination
Stereoelectronic effects play a crucial role in directing the course of bromination reactions on isoxazole rings, influencing both regioselectivity and stereoselectivity. These effects arise from the spatial arrangement of orbitals and the distribution of electron density within the molecule.
In the context of the bromination of 3-(9'-anthryl)-isoxazole esters, the stereo-electronic environment imposed by the isoxazole ester substituent was found to drive a unique diastereomeric bromination. mdpi.com This suggests that the electronic nature and steric bulk of substituents can create a chiral environment that influences the approach of the electrophile.
Furthermore, during the intramolecular cyclization of brominated isoxazoles, the stereochemistry of the final product is often dictated by stereoelectronic factors. For instance, the formation of 4-bromo-spiro-isoxazolines shows an anti-stereochemical relationship between the spirocyclic ring oxygen and the bromine atom. nih.gov This outcome is attributed to the large bromine atom on the bromonium ion intermediate controlling the direction of the intramolecular nucleophilic attack. nih.gov
Intramolecular Rearrangements and Cyclization Reactions of Brominated Isoxazolones
Brominated isoxazolones are versatile intermediates that can undergo a variety of intramolecular rearrangements and cyclization reactions to form complex heterocyclic structures. These transformations are often triggered by the presence of a nucleophilic group within the same molecule.
Oxonium Ion Mediated Intramolecular Cyclization
One significant pathway for the cyclization of brominated isoxazolones involves the formation of an oxonium ion intermediate. This mechanism has been proposed for the synthesis of 4-bromo-spiro-isoxazolines from isoxazoles bearing a pendant alcohol or carboxylic acid. nih.gov
The proposed mechanism proceeds as follows:
Bromonium Ion Formation: The initial step is the electrophilic bromination of the isoxazole to form a bromonium ion intermediate. nih.gov
Oxonium Ion Formation: The neighboring oxygen atom of the isoxazole ring can participate in the opening of the bromonium ion, leading to the formation of a more stable oxonium ion intermediate. nih.govrsc.org
Intramolecular Cyclization: The pendant nucleophile (alkoxide or carboxylate) then attacks this oxonium ion in an intramolecular fashion to form the spirocyclic product. nih.gov
This oxonium-ion mediated pathway provides a stereoselective route to spiro-isoxazolines, where two contiguous stereocenters are formed. nih.gov An alternative pathway involves the direct intramolecular attack of the nucleophile on the bromonium ion. rsc.org
Haloaminocyclization and Bromo-lactamization Strategies
Bromo-lactamization is a powerful strategy for the synthesis of spiro-isoxazoline-lactams from isoxazole-amides. rsc.orgnih.gov This reaction utilizes a neighboring group participation approach, where a pendant amide group acts as the nucleophile. nih.gov The general mechanism involves the selective formation of a bromonium ion on the isoxazoline double bond. rsc.orgnih.gov Following this, a base abstracts a proton from the amide, generating an N-nucleophile. rsc.orgnih.gov This nucleophile can then attack the bromonium ion intermediate in one of two ways:
Direct Attack: The N-nucleophile can directly attack the bromonium ion to yield the desired lactam. rsc.orgnih.gov
Oxonium-Ion Mediated Attack: Alternatively, the bromonium ion can be opened by the isoxazole oxygen to form an oxonium intermediate, which then undergoes a 5-exo-trig cyclization with the N-nucleophile to form the spiro-lactam. rsc.org
This methodology has been successfully applied to construct a variety of spiro-isoxazoline-γ-lactams. nih.gov The reaction conditions, such as the choice of bromine source (e.g., 1,3-Dibromo-5,5-Dimethylhydantoin - DBDMH) and solvent, can significantly influence the reaction rate and yield. nih.gov This strategy is significant as it allows for the creation of complex, three-dimensional molecular architectures that are of interest for biomedical applications. nih.govresearchgate.net
Ring Transformations and Decompositions of Isoxazolone Systems
The isoxazolone ring, while relatively stable, can undergo a variety of transformations and decompositions under specific conditions, such as the application of heat or light. These processes are of fundamental interest for understanding the intrinsic reactivity of this heterocyclic system and for the development of synthetic methodologies.
Thermal and Photochemical Ring Opening Processes
Thermal Ring Opening: In a thermal process, the stereochemical outcome is determined by the symmetry of the highest occupied molecular orbital (HOMO) of the reactant. For a system like an isoxazolone, a thermal ring-opening would likely proceed through a conrotatory or disrotatory motion of the substituents at the termini of the breaking bond. The specific pathway would depend on the number of π-electrons involved in the transition state. For instance, the thermal ring-opening of a related four-membered ring system, cyclobutene, to 1,3-butadiene is a classic example of a conrotatory process. acs.org
Photochemical Ring Opening: Photochemical reactions, initiated by the absorption of light, proceed through an excited state. In this scenario, the symmetry of the lowest unoccupied molecular orbital (LUMO) often dictates the stereochemical course of the reaction. For many pericyclic reactions, the stereochemical outcome of a photochemical process is opposite to that of its thermal counterpart. For example, the photochemical ring-opening of cyclobutene is a disrotatory process. acs.org
It is important to note that these are generalized principles, and the actual behavior of 4,4-dibromo-3-phenylisoxazol-5(4H)-one would be influenced by the specific substituents and the inherent strain of the isoxazolone ring.
Mechanistic Insights into Isoxazole Ring Cleavage and Rearomatization
The cleavage of the isoxazole ring can be initiated under various conditions, often leading to the formation of new carbocyclic or heterocyclic systems. While specific mechanistic studies on this compound are scarce, insights can be drawn from related isoxazolone systems.
Base-catalyzed rearrangements represent a common pathway for isoxazolone ring cleavage. For isoxazol-5(4H)-ones that are unsubstituted at the 3-position, base-induced rearrangement has been reported to yield α-cyano acids. researchgate.net A proposed mechanism for this transformation involves the deprotonation at the C3 position, which induces the cleavage of the weak N-O bond. researchgate.net In the case of 4-nitro-3-isoxazol-5-one, a similar base-induced rearrangement leads to the formation of cyanonitroacetate, requiring two equivalents of base. researchgate.net The first equivalent deprotonates the pyridinium salt (if present), while the second abstracts a proton from C3, initiating the N-O bond cleavage. researchgate.net
For this compound, the presence of two bromine atoms at the 4-position would significantly influence its reactivity. A plausible, though unconfirmed, pathway for its rearrangement could involve an initial attack of a base, leading to a cascade of events that results in ring cleavage. The specific products would depend on the reaction conditions and the nature of the base used.
"Rearomatization" in the context of a 4,4-disubstituted isoxazol-5(4H)-one would involve the elimination of one of the substituents at the 4-position and a proton from an adjacent atom to form a double bond, thereby restoring the aromaticity of the isoxazole ring. This will be discussed further in the context of base-induced reactions.
Reactivity of the 4,4-Dibromo Moiety in Subsequent Transformations
The gem-dibromo group at the C4 position of the isoxazolone ring is a key functional handle that can be exploited for further synthetic modifications. The electron-withdrawing nature of the adjacent carbonyl group is expected to activate the C4 position towards certain reactions.
Nucleophilic Displacement Reactions on Dibrominated Systems
While no specific studies on the nucleophilic displacement reactions of this compound have been found in the reviewed literature, the general reactivity of gem-dihalo compounds can provide some insights. Gem-dihalides, particularly those adjacent to a carbonyl group, can undergo nucleophilic substitution reactions.
In a related system, 1,1-dibromo-4-aryl-2,3-diazabuta-1,3-dienes have been shown to react with thiols to yield products resulting from the substitution of one or both bromine atoms. The monosubstituted product, a 1-bromo-1-alkylthio derivative, is highly reactive and can undergo further displacement of the remaining bromine atom.
Based on this analogy, it is plausible that this compound could react with various nucleophiles, such as amines, alkoxides, or thiolates, to afford mono- or di-substituted products at the C4 position. The reaction would likely proceed through a standard nucleophilic substitution mechanism, with the stability of the intermediate and the nature of the nucleophile and solvent playing crucial roles in determining the outcome of the reaction.
| Reactant System | Nucleophile | Observed Product | Reference |
| 1,1-dibromo-4-aryl-2,3-diazabuta-1,3-dienes | Thiols | Mono- and di-substituted thioethers | Not specified |
This table presents data from an analogous system to infer potential reactivity.
Base-Induced Rearomatization Pathways
The treatment of this compound with a base could potentially lead to a rearomatization of the isoxazolone ring through an elimination reaction. This would result in the formation of a 4-bromo-3-phenylisoxazol-5-ol, the aromatic tautomer of the corresponding 5-one.
The general mechanism for such a transformation would likely involve an E2 or E1cB elimination pathway. In an E2 mechanism, a base would abstract a proton from a carbon adjacent to the carbon bearing the leaving group, in a concerted step with the departure of the leaving group. However, in the case of this compound, there are no protons on the adjacent C3 or C5 atoms within the ring.
A more plausible pathway could be an E1cB-like mechanism if a proton is available on the nitrogen atom (in the case of an N-unsubstituted isoxazolone). Abstraction of the N-H proton by a base would generate an anionic species. This could then facilitate the elimination of a bromide ion from the C4 position, leading to the formation of a double bond between C4 and C5 and the restoration of aromaticity.
Alternatively, if the nitrogen is substituted, a base might induce a more complex rearrangement prior to or concurrent with elimination. It is also conceivable that under certain conditions, a Favorskii-type rearrangement could occur, given the presence of α-halogens next to a carbonyl group, leading to a contracted ring system.
It is important to emphasize that these are hypothetical pathways based on general principles of organic reactivity, as no specific experimental studies on the base-induced rearomatization of this compound were found in the available literature.
| Proposed Reactant | Reagent | Plausible Product | Proposed Mechanism |
| This compound (N-unsubstituted) | Base | 4-bromo-3-phenylisoxazol-5-ol | E1cB-like elimination |
This table presents a hypothetical reaction based on general chemical principles.
Computational and Theoretical Chemistry Approaches in Isoxazolone Research
Density Functional Theory (DFT) Studies on Isoxazolone Derivatives
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of isoxazolone derivatives. By approximating the electron density of a molecule, DFT allows for the accurate calculation of various molecular properties, including geometries, energies, and spectroscopic parameters.
Elucidation of Tautomeric Forms and Stability
Isoxazol-5(4H)-ones can exist in different tautomeric forms, primarily the CH, OH, and NH forms. DFT calculations have been instrumental in determining the relative stabilities of these tautomers. For the parent 3-phenylisoxazol-5(4H)-one, theoretical studies suggest that the CH tautomer is generally the most stable form. The stability of these tautomers can be influenced by the solvent environment, a factor that can be modeled using computational methods like the Polarizable Continuum Model (PCM).
The relative energies of the different tautomers are crucial for understanding the reactivity of the isoxazolone ring, as each tautomer presents different reactive sites. For instance, the enol (OH) form is more susceptible to electrophilic attack on the oxygen atom, while the CH form allows for reactions at the C4 position.
Table 1: Representative Relative Stabilities of 3-Phenylisoxazol-5(4H)-one Tautomers (Illustrative Data)
| Tautomer | Structure | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Polar Solvent |
| CH-form | 4,4-unsubstituted | 0.0 | 0.0 |
| OH-form | Enol | +5-10 | +3-7 |
| NH-form | Imino | +10-15 | +8-12 |
Conformational Analysis of 4,4-Dibromo-3-phenylisoxazol-5(4H)-one and Related Compounds
The three-dimensional structure of this compound, particularly the orientation of the phenyl group relative to the isoxazolone ring, is a key determinant of its chemical and biological properties. Conformational analysis using DFT can identify the most stable conformers and the energy barriers between them.
For 3-phenyl substituted isoxazolones, a significant conformational parameter is the dihedral angle between the plane of the phenyl ring and the plane of the isoxazolone ring. Computational studies on analogous systems, such as (Z)-4-(2-methoxybenzylidene)-3-phenylisoxazol-5(4H)-one, have shown that the phenyl ring is often twisted out of the plane of the heterocyclic ring to minimize steric hindrance. In the case of this compound, the bulky bromine atoms at the C4 position would further influence the preferred conformation of the phenyl group. The planarity or non-planarity of the system can affect its electronic properties and how it interacts with other molecules.
Computational Modeling of Reaction Mechanisms
Computational modeling is a powerful technique for elucidating the intricate details of chemical reactions, including the identification of transition states and the determination of reaction pathways.
Investigation of Transition States in Bromination and Cyclization
The synthesis of this compound involves the bromination of 3-phenylisoxazol-5(4H)-one. This reaction proceeds via the formation of an enolate or enol intermediate, which then attacks a bromine molecule. DFT calculations can be employed to model the reaction pathway, locating the transition state for the C-Br bond formation. The calculated activation energy for this step provides insight into the reaction kinetics.
Similarly, the formation of the isoxazolone ring itself, often through a cyclization reaction, can be studied computationally. For instance, the reaction of a β-ketoester with hydroxylamine (B1172632) involves a condensation and subsequent cyclization. Theoretical modeling can help to distinguish between different possible mechanistic pathways and identify the rate-determining step.
Theoretical Analysis of Ring Transformation Pathways
The isoxazole (B147169) ring, while aromatic in isoxazoles, is not in isoxazol-5(4H)-ones, making the latter more susceptible to ring-opening and transformation reactions. Computational studies can explore the energetics of various ring transformation pathways. For example, under certain conditions, the N-O bond of the isoxazolone ring can cleave, leading to the formation of different heterocyclic or acyclic products. Theoretical analysis can predict the feasibility of such transformations by calculating the energy barriers associated with different ring-opening mechanisms. These studies are crucial for understanding the stability of the isoxazolone core and for designing synthetic routes that utilize these transformations to create novel molecular scaffolds.
Quantum Chemical Parameters and Reactivity Prediction
Quantum chemical parameters derived from DFT calculations serve as powerful descriptors for predicting the reactivity of molecules. These parameters provide a quantitative measure of the electronic properties that govern chemical reactions.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this regard. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.
Other important parameters include:
Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.
Electronegativity (χ): The ability of an atom to attract electrons, calculated as χ ≈ (I + A) / 2.
Chemical Hardness (η): A measure of resistance to charge transfer, calculated as η ≈ (I - A) / 2.
Global Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge, calculated as ω = μ2 / (2η), where μ is the electronic chemical potential (μ ≈ -χ).
For this compound, the presence of two electron-withdrawing bromine atoms at the C4 position and a phenyl group at the C3 position will significantly influence these parameters. The bromine atoms are expected to lower the HOMO and LUMO energy levels, increasing the electron affinity and electrophilicity of the molecule, making it more susceptible to nucleophilic attack.
Table 2: Representative Quantum Chemical Parameters for Reactivity Prediction (Illustrative Data)
| Compound | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) | Electronegativity (χ) | Chemical Hardness (η) | Global Electrophilicity (ω) |
| 3-Phenylisoxazol-5(4H)-one | -6.5 | -1.5 | 5.0 | 4.0 | 2.5 | 3.20 |
| This compound | -7.0 | -2.0 | 5.0 | 4.5 | 2.5 | 4.05 |
Analysis of Electronic Properties
The electronic properties of a molecule are fundamental to its chemical reactivity and physical behavior. For isoxazolone derivatives, computational methods such as Density Functional Theory (DFT) are frequently employed to explore various electronic descriptors. These calculations provide a quantitative picture of the electron distribution and energy levels within the molecule.
Key electronic properties that are often analyzed include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it serves as an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. In the context of halogenated compounds, the introduction of bromine atoms, which are electron-withdrawing, can significantly influence these frontier orbital energies.
Another important aspect is the global electrophilicity index, which quantifies the electrophilic nature of a compound. For instance, in a study of related isoxazoline compounds, it was found that a nitro-substituted formonitrile N-oxide acts as a strong electrophile, while certain alkene reactants exhibit marginal electrophilic properties but greater nucleophilic character. mdpi.com This type of analysis helps in predicting how a molecule like this compound might interact with other reagents. The reactivity of electrophiles has been shown to be highly sensitive to the energy gap between the LUMO and HOMO of the substrate. rsc.org
The table below summarizes key electronic properties that are typically calculated for isoxazolone derivatives, providing a framework for understanding the electronic nature of this compound.
| Electronic Property | Description | Typical Method of Calculation | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | DFT (e.g., B3LYP, wb97xd) | Relates to the ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | DFT (e.g., B3LYP, wb97xd) | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Calculated from HOMO and LUMO energies. | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | A measure of the net molecular polarity. | DFT calculations | Influences intermolecular interactions and solubility. |
| Global Electrophilicity | A measure of a molecule's ability to accept electrons. | Calculated from HOMO and LUMO energies. | Predicts electrophilic character in reactions. |
Aromaticity Indices and their Correlation with Reactivity
The concept of aromaticity is crucial for understanding the stability and reactivity of cyclic compounds. While the isoxazolone ring is not a classic aromatic system, it possesses a degree of cyclic delocalization that can be quantified using various aromaticity indices. Computational methods are essential for calculating these indices, which provide insight into the electronic structure of the ring.
Commonly used aromaticity indices include:
Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring. Negative NICS values are indicative of aromatic character (diatropic ring current), while positive values suggest anti-aromaticity.
Harmonic Oscillator Model of Aromaticity (HOMA): HOMA is a geometry-based index that evaluates the deviation of bond lengths from an optimal value for a fully aromatic system. Values closer to 1 indicate higher aromaticity.
Para-Delocalization Index (PDI): This index quantifies the extent of electron delocalization across a ring.
The aromaticity of a heterocyclic ring can be significantly affected by the nature and position of substituents. researchgate.net For example, a theoretical study on tetrazole rings demonstrated that electron-withdrawing groups can increase aromaticity by pulling π-electrons, whereas electron-donating groups may decrease it. researchgate.net In the case of this compound, the two bromine atoms at the C4 position would be expected to have a substantial impact on the electronic structure and, consequently, the aromatic character of the isoxazolone ring.
The correlation between these aromaticity indices and the reactivity of the molecule is a key area of investigation. A more aromatic system is generally more stable and less reactive. By calculating these indices for this compound and comparing them to related compounds, researchers can predict its relative stability and propensity to undergo certain types of reactions. For instance, a lower degree of aromaticity might suggest a higher susceptibility to ring-opening reactions or other transformations that disrupt the cyclic system.
The following table outlines some of the key aromaticity indices and their relevance in assessing the isoxazolone ring.
| Aromaticity Index | Basis of Calculation | Interpretation | Correlation with Reactivity |
| NICS | Magnetic Properties (Computed chemical shift) | Negative values suggest aromaticity. | Higher aromaticity (more negative NICS) often correlates with lower reactivity. |
| HOMA | Geometric Properties (Bond lengths) | Values closer to 1 indicate higher aromaticity. | Increased HOMA values suggest greater stability and reduced reactivity. |
| PDI | Electron Delocalization | Higher values indicate greater delocalization. | Can be correlated with the ease of electrophilic or nucleophilic attack. |
Through the systematic application of these computational approaches, a detailed and predictive understanding of the chemical nature of this compound can be developed, guiding future experimental work and the exploration of its potential applications.
Q & A
Q. What are the standard synthetic routes for 4,4-dibromo-3-phenylisoxazol-5(4H)-one, and how are reaction conditions optimized?
The synthesis of isoxazolone derivatives typically involves cyclocondensation reactions or halogenation of precursor compounds. For example, analogous heterocyclic systems are synthesized via refluxing hydrazides in polar aprotic solvents (e.g., DMSO) under controlled temperatures, followed by purification through recrystallization . Optimization strategies include:
- Solvent selection : Polar solvents like DMSO enhance reaction efficiency by stabilizing intermediates.
- Reaction time : Extended reflux durations (e.g., 18 hours) improve yields, as seen in the synthesis of 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole (65% yield) .
- Halogenation : Bromination steps may require stoichiometric control to avoid over-substitution.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : 1H and 13C NMR identify substituent patterns (e.g., aromatic protons at δ 7.2–8.1 ppm and carbonyl signals near δ 160–170 ppm) .
- IR spectroscopy : C=O stretches (~1650–1700 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹) confirm functional groups .
- Mass spectrometry (EI-MS) : Molecular ion peaks and fragmentation patterns validate molecular weight and bromine isotopic signatures .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Contradictions in NMR or IR data may arise from solvent effects, impurities, or tautomerism. Mitigation strategies include:
- Multi-technique validation : Cross-verify using X-ray crystallography (if crystalline) or high-resolution mass spectrometry .
- Computational modeling : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra to identify discrepancies .
- Replicating synthesis : Reproduce reactions under varying conditions (e.g., temperature, solvent) to isolate pure intermediates .
Q. What strategies are effective for designing biological activity studies on this compound?
Based on structurally related compounds (e.g., acetylcholinesterase inhibitors):
- Enzyme inhibition assays : Test against targets like β-secretase (BACE1) or acetylcholinesterase (AChE) using colorimetric or fluorometric methods .
- Molecular docking : Perform in silico studies to predict binding affinities with protein targets (e.g., BACE1 active site) .
- Cytotoxicity screening : Use MTT assays on cell lines (e.g., SH-SY5Y neurons) to evaluate safety profiles .
Q. How can reaction yields be improved for large-scale synthesis of this compound?
- Catalytic systems : Introduce Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps.
- Stepwise halogenation : Brominate precursors before ring closure to reduce side reactions .
- Purification techniques : Employ column chromatography or fractional crystallization for higher purity, as demonstrated in coumarin-derived heterocycles .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistencies in biological activity data across studies?
- Standardize protocols : Use uniform assay conditions (e.g., pH, incubation time) to minimize variability .
- Meta-analysis : Compare results with structurally similar compounds (e.g., triazole or pyrazole derivatives) to identify trends .
- Open data practices : Share raw spectral and assay data via repositories to enhance reproducibility and collaborative troubleshooting .
Methodological Tables
Q. Table 1: Comparative Synthesis Conditions for Isoxazolone Derivatives
| Parameter | Example from | Example from |
|---|---|---|
| Solvent | DMSO | Aqueous NaOH |
| Reaction Time | 18 hours | 5 hours |
| Yield | 65% | Not reported |
| Purification | Water-ethanol recrystallization | CHCl₃/petroleum ether |
Q. Table 2: Key Spectral Benchmarks for Structural Confirmation
Notes
- References to commercial sources (e.g., BenchChem, BOC Sciences) are excluded per guidelines.
- Methodological answers are derived from analogous compounds due to limited direct data on this compound.
- For reproducibility, ensure all synthetic steps are documented with raw data (e.g., TLC plates, HPLC chromatograms).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
